Fructose 3-phosphate

概要

説明

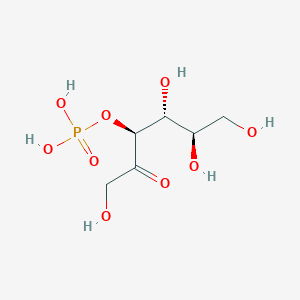

Fructose 3-phosphate is a phosphorylated derivative of fructose, where the phosphate group is attached to the third carbon of the sugar backbone. Instead, it is implicated in non-enzymatic glycation processes, particularly in aging tissues. Studies in rat lenses have demonstrated that this compound accumulates with age and acts as a potent glycating agent, contributing to lens opacity by forming advanced glycation end-products (AGEs) . This accumulation correlates with increased glycation of crystallins, highlighting its role in age-related pathologies .

準備方法

Synthetic Routes and Reaction Conditions: . This enzyme catalyzes the transfer of a phosphate group from adenosine triphosphate to the third carbon of fructose, resulting in the formation of fructose 3-phosphate.

Industrial Production Methods: While there is limited information on the large-scale industrial production of this compound, it is typically produced in research settings using enzymatic methods. The enzyme fructose-3-phosphokinase is purified from sources such as human erythrocytes and other mammalian tissues .

化学反応の分析

Production of Fructose-3-Phosphate

- Fructose-3-phosphate is produced when tissues are perfused with fructose-supplemented media .

- Fructosamine-3-kinase (FN3K) phosphorylates protein-bound fructoselysine (FL) to form fructoselysine-3-phosphate (FL3P) . This process leads to the breakdown of FL and regenerates unmodified lysine residues, reversing the early stages of nonenzymatic glycation .

Chemical Reactions and Interactions of Fructose-3-Phosphate

- Inhibition of Glycation: Fructose-3-phosphate inhibits the phosphorylation of fructoselysines on nonenzymatically glycated proteins. In diabetic lenses, this inhibition may reduce the production of FL3P, contributing to increased nonenzymatic glycation .

- Inhibition of FN3K Activity: At a concentration of 5mM, F3P has been shown to inhibit the phosphorylation of histone-bound FL by 50-60% . The apparent Ki (inhibition constant) of F3P is approximately 1mM, which is close to the concentration observed in the diabetic rat lens .

- Decomposition: Fructose-3-phosphate is structurally labile and can undergo hydrolysis to produce inorganic phosphate and 3-deoxyglucosone, a potent glycosylating agent .

Role in Diabetic Complications

- The presence of fructose-3-phosphate in the lens of diabetic rats suggests that it, along with its hydrolysis product 3-deoxyglucosone, may contribute to the development of diabetic complications in the lens .

- Accumulation of F3P in the diabetic rat lens inhibits the activity of FN3K, potentially enhancing the glycation of lenticular proteins in diabetes .

Fructose Metabolism

- In hepatocytes, dietary fructose is phosphorylated by ketohexokinase to produce fructose-1-phosphate, which bypasses the key regulatory enzyme of glycolysis .

- Fructose-1-phosphate is converted to dihydroxyacetone-phosphate (DHAP) and glyceraldehyde by aldolase B, providing intermediates for glycolysis. Triokinase phosphorylates glyceraldehyde to form glyceraldehyde-3-phosphate, which also produces intermediates for subsequent reactions .

- The pathways of glucose and fructose metabolism merge at the triose phosphate stage .

It's important to note that while fructose metabolism and glycolysis are independent pathways, they converge at the triose phosphate stage . Fructose is converted to DHAP and glyceraldehyde, which can then enter the gluconeogenic pathway for glycogen synthesis or be directed toward triglyceride synthesis .

科学的研究の応用

Biochemical Role in Diabetes

F3P has been identified as a key metabolite in the lenses of diabetic rats, where it is linked to the development of diabetic complications. Research indicates that F3P acts as a protein glycosylating agent and enzyme inactivator. Its accumulation in diabetic conditions contributes to increased levels of advanced glycation end products (AGEs), which are implicated in various diabetic complications, such as cataract formation and lens opacity .

Case Study: Inhibition of Glycation

A study investigated the effects of F3P on fructosamine-3-kinase (FN3K), an enzyme responsible for phosphorylating glycated proteins. The results showed that F3P significantly inhibited FN3K activity, leading to decreased production of fructoselysine-3-phosphate (FL3P) in the diabetic lens. This inhibition was observed at concentrations similar to those found in diabetic conditions, suggesting that elevated F3P levels may exacerbate protein glycation and contribute to lens complications .

Potential Therapeutic Applications

Given its role in glycation and diabetes, F3P is being explored for potential therapeutic applications. Reducing F3P levels may enhance FN3K activity, thereby decreasing the accumulation of AGEs and improving outcomes for diabetic patients.

Research Insights

- Enzyme Activity Modulation : Studies have shown that manipulating F3P concentrations can modulate enzyme activities involved in glycation processes. For instance, reducing F3P levels in diabetic models led to increased FL3P production, which could mitigate some deleterious effects of glycation .

- Diabetic Complications : The hydrolysis of F3P produces 3-deoxyglucosone, another potent glycosylating agent. Understanding the balance between these metabolites could lead to strategies for managing diabetes-related complications .

Impact on Protein Functionality

F3P's ability to modify proteins through glycosylation has implications for protein functionality and stability. The phosphorylation by F3P can alter protein interactions and enzymatic activities, potentially leading to cellular dysfunction.

Table: Effects of this compound on Protein Glycation

| Study | Findings | Implications |

|---|---|---|

| Szwergold et al. (2003) | F3P inhibited FN3K activity by 50-60% | Suggests a mechanism for increased protein glycation in diabetes |

| Delpierre et al. (2000) | Erythrocytes convert fructose to F3P efficiently | Indicates potential metabolic pathways involving F3P |

| Science Journal (1997) | Identified role of F3P in lens glycation processes | Highlights importance in understanding diabetic eye diseases |

Future Directions and Research Needs

Further research is essential to fully elucidate the mechanisms through which F3P influences cellular processes and its potential as a therapeutic target. Key areas for future exploration include:

- Mechanistic Studies : Understanding how F3P interacts with various enzymes and proteins.

- Clinical Trials : Evaluating the efficacy of interventions aimed at reducing F3P levels in diabetic patients.

- Broader Implications : Investigating the role of F3P in other metabolic disorders beyond diabetes.

作用機序

Fructose 3-phosphate exerts its effects primarily through its involvement in metabolic pathways and glycation processes. It acts as a substrate for enzymes such as fructose-3-phosphokinase, leading to the formation of phosphorylated intermediates that participate in glycolysis and other metabolic pathways . Additionally, its oxidation leads to the formation of advanced glycation end products, which are implicated in diabetic complications .

類似化合物との比較

2.1 Structural and Functional Differences

The table below summarizes key structural and functional distinctions between fructose 3-phosphate and related phosphorylated sugars:

2.2 Metabolic Pathways and Roles

This compound :

Primarily associated with glycation rather than energy metabolism. In aging rat lenses, it accumulates alongside fructose and sorbitol-3-phosphate, promoting AGE formation and lens crystallin damage .Fructose 1-Phosphate :

Generated during hepatic fructose metabolism via fructokinase. Cleaved by aldolase B into dihydroxyacetone phosphate (DHAP) and glyceraldehyde, which feed into gluconeogenesis or lipogenesis. Unlike glucose metabolism, this pathway bypasses key regulatory steps (e.g., phosphofructokinase), leading to unregulated triglyceride synthesis .Fructose 1,6-Bisphosphate :

A critical glycolytic intermediate produced by phosphofructokinase. It splits into DHAP and glyceraldehyde 3-phosphate (G3P), which are further metabolized to pyruvate. It also plays a role in the Calvin cycle, regenerating ribulose bisphosphate (RuBP) in plants .Glyceraldehyde 3-Phosphate (G3P) :

A central hub in metabolism:Glycerol 3-Phosphate :

Derived from DHAP reduction, it serves as a backbone for triglyceride and phospholipid synthesis. In muscle, it is linked to glycerol 3-phosphate shuttle activity, facilitating NADH transport into mitochondria .

2.3 Research Findings and Clinical Relevance

This compound :

Elevated levels in aging lenses correlate with glycation-driven cataract formation. Its role as a precursor to 3-deoxyglucosone (a reactive dicarbonyl) underscores its contribution to oxidative stress .Fructose 1-Phosphate :

High fructose diets increase hepatic fructose 1-phosphate, driving lipogenesis and contributing to metabolic syndrome. Unlike this compound, its metabolic flux is rapid and hormonally unregulated .Fructose 1,6-Bisphosphate :

Allosterically activates pyruvate kinase, enhancing glycolysis. Its depletion in cancer cells (via glycolytic inhibitors) disrupts ATP production, a therapeutic strategy under investigation .Glyceraldehyde 3-Phosphate : Altered G3P levels are observed in schizophrenia, with decreased levels in patient PBMCs suggesting impaired glycolysis or redox imbalance .

生物活性

Fructose 3-phosphate (Fru-3-P) is a phosphorylated derivative of fructose that plays a significant role in various metabolic pathways, particularly in carbohydrate metabolism. This article explores the biological activity of Fru-3-P, highlighting its biochemical functions, interactions, and implications in health and disease.

Overview of this compound

This compound is an intermediate in the metabolism of fructose, primarily involved in the conversion of fructose to glucose and other metabolites. It is produced from fructose through phosphorylation by fructokinase, leading to its involvement in glycolysis and gluconeogenesis. The compound serves as a substrate for various enzymatic reactions, influencing metabolic pathways crucial for energy production and cellular function.

Biochemical Pathways Involving Fru-3-P

-

Metabolic Conversion :

- Fru-3-P can be converted into glyceraldehyde-3-phosphate (GAP) and dihydroxyacetone phosphate (DHAP) through the action of aldolase enzymes, which are critical in both glycolysis and gluconeogenesis.

- It also participates in the polyol pathway, where it can be involved in the formation of advanced glycation end-products (AGEs), which are implicated in diabetic complications.

-

Role in Glycation :

- Research indicates that fructose accelerates the production of AGEs more than glucose due to its higher reactivity as a reducing sugar. This process is mediated by dicarbonyl compounds such as 3-deoxyglucosone (3DG), which can form from Fru-3-P and contribute to oxidative stress and cellular damage .

1. Glycation and Protein Modification

Fructose, through its metabolite Fru-3-P, has been shown to enhance protein cross-linking and polymerization, leading to increased fluorescence intensity in glycated proteins compared to glucose. This suggests a more pronounced effect on protein structure and function due to higher reactive intermediates formed during fructose metabolism .

2. Lipid Metabolism

Computational models have demonstrated that fructose consumption can lead to dyslipidemia by promoting triglyceride accumulation in the liver. The model indicated that changes in carbohydrate input significantly affect lipid profiles, with fructose being more potent than glucose . This highlights the role of Fru-3-P in lipid metabolism and its potential implications for metabolic disorders.

3. Impact on Insulin Resistance

Studies have shown that high levels of dietary fructose can contribute to insulin resistance, a precursor for type 2 diabetes. The metabolic pathways involving Fru-3-P may influence insulin signaling and glucose homeostasis, suggesting that excessive fructose intake could exacerbate metabolic syndromes .

Case Study 1: Fructose-Induced Hepatic Steatosis

A study involving Chrebp knockout mice demonstrated that high-fructose diets led to severe hepatic lipogenesis and steatosis. The absence of Chrebp exacerbated these effects, indicating that Fru-3-P plays a crucial role in regulating lipid metabolism under conditions of excess fructose intake .

Case Study 2: Diabetic Complications

Research has illustrated that individuals with high fructose consumption exhibit increased markers of oxidative stress and AGEs formation. The involvement of Fru-3-P in these pathways suggests that managing dietary fructose may be essential for preventing complications associated with diabetes .

Q & A

Basic Research Questions

Q. What are the primary metabolic pathways involving fructose 3-phosphate, and how are they experimentally validated?

this compound is a critical intermediate in the non-oxidative phase of the pentose phosphate pathway , where it participates in reactions such as the conversion of fructose 1,6-bisphosphate to dihydroxyacetone phosphate (DHAP) and glyceraldehyde 3-phosphate (G3P) via aldolase . It also enters glycolysis through isomerization to fructose 6-phosphate or further metabolism via triose phosphate intermediates . Experimental validation often involves enzymatic assays (e.g., aldolase activity measurements) or isotopic tracing (e.g., using -labeled glucose to track flux) .

Q. What analytical methods are recommended for detecting and quantifying this compound in cellular extracts?

Due to its low abundance and instability, this compound requires high-sensitivity techniques such as:

- Liquid Chromatography-Mass Spectrometry (LC-MS) for precise quantification .

- Enzymatic coupled assays using glyceraldehyde-3-phosphate dehydrogenase (GAPDH) to convert G3P to measurable NADH .

- Nuclear Magnetic Resonance (NMR) for tracking carbon flux in metabolic studies .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported this compound concentrations across different tissue types?

Discrepancies often arise from variations in tissue-specific enzyme activity (e.g., aldolase isoforms) or sampling protocols (e.g., rapid quenching to prevent degradation). A robust approach includes:

- Standardizing extraction buffers (e.g., using perchloric acid to inhibit phosphatase activity) .

- Cross-validating results with orthogonal methods (e.g., LC-MS vs. enzymatic assays) .

- Conducting meta-analyses of existing datasets to identify confounding factors (e.g., pH, temperature) .

Q. What experimental designs are optimal for quantifying this compound flux under varying metabolic conditions (e.g., hypoxia, high glucose)?

- Isotopic Tracer Studies : Use -labeled substrates (e.g., glucose or fructose) with metabolic flux analysis (MFA) to model pathway dynamics .

- Knockout/Knockdown Models : Target enzymes like aldolase or transketolase to isolate this compound’s role in pathway crosstalk .

- Time-Course Experiments : Monitor transient changes in metabolite levels under stress conditions using rapid sampling techniques .

Q. How does this compound interact with other phosphorylated intermediates (e.g., fructose 6-phosphate, ribulose 5-phosphate) to regulate metabolic homeostasis?

this compound serves as a substrate shuttling node , balancing carbon allocation between glycolysis, gluconeogenesis, and nucleotide synthesis. Key interactions include:

- Substrate Channeling : Enzymes like transaldolase and transketolase mediate reversible conversions between pentose phosphates and glycolytic intermediates .

- Allosteric Regulation : Competitive inhibition by structurally similar metabolites (e.g., fructose 1,6-bisphosphate) can modulate enzyme kinetics . Advanced studies employ computational models (e.g., kinetic modeling) paired with genetic perturbations to dissect these networks .

Q. Methodological Considerations

特性

IUPAC Name |

[(3S,4R,5R)-1,4,5,6-tetrahydroxy-2-oxohexan-3-yl] dihydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13O9P/c7-1-3(9)5(11)6(4(10)2-8)15-16(12,13)14/h3,5-9,11H,1-2H2,(H2,12,13,14)/t3-,5-,6-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFKVQPCCMLVBGQ-UYFOZJQFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C(C(=O)CO)OP(=O)(O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@H]([C@H]([C@@H](C(=O)CO)OP(=O)(O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13O9P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90925470 | |

| Record name | 3-O-Phosphonohex-2-ulose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90925470 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

126247-74-3 | |

| Record name | Fructose 3-phosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0126247743 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-O-Phosphonohex-2-ulose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90925470 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。